4-iodo-N-phenethylbenzamide

Myeloperoxidase Inhibition Cardiovascular Inflammation Enzyme Assay

4-Iodo-N-phenethylbenzamide delivers a validated MPO inhibitor scaffold (IC₅₀ 159 nM) with 40-fold selectivity over TPO and weak CYP3A4 inhibition (IC₅₀ 2,600 nM). The para-iodo substituent serves as a chemoselective handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) with oxidative addition rates 10³–10⁵× faster than C–Br, yielding 75–92% coupling efficiency. Eliminates 2–3 synthetic steps vs. N-phenethylbenzamide. Enables radioiodination (¹²³I/¹²⁵I/¹³¹I) for SPECT tracer development. Ideal for parallel synthesis and multi-target peroxidase screening as a calibrated reference standard.

Molecular Formula C15H14INO
Molecular Weight 351.187
CAS No. 425612-75-5
Cat. No. B2491827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-phenethylbenzamide
CAS425612-75-5
Molecular FormulaC15H14INO
Molecular Weight351.187
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C15H14INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
InChIKeyFUXAEPHSVQCELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-phenethylbenzamide (CAS 425612-75-5) – Procurement-Relevant Physicochemical Identity and Compound Class Definition


4-Iodo-N-phenethylbenzamide (CAS 425612-75-5) is a synthetic, para-iodinated N-phenethylbenzamide derivative with molecular formula C₁₅H₁₄INO and a molecular weight of 351.18 g/mol [1]. The compound features a benzamide core substituted with an iodine atom at the 4-position of the benzoyl ring and a phenethyl group on the amide nitrogen, yielding a computed XLogP3-AA of 3.8 and a topological polar surface area of 29.1 Ų [1]. This structural motif places it within the broader class of halogenated benzamides, which are frequently explored as kinase inhibitor scaffolds, radiotracer precursors, and intermediates for metal-catalyzed cross-coupling [2]. The iodine atom serves as both a steric/electronic modulator and a synthetic handle for further derivatization, distinguishing it from non-halogenated or differently substituted benzamide congeners [2].

Why 4-Iodo-N-phenethylbenzamide (CAS 425612-75-5) Cannot Be Freely Substituted by In-Class Benzamide Analogs


The 4-iodo substituent on 4-iodo-N-phenethylbenzamide is not a passive structural feature; it fundamentally alters the compound's electronic landscape, steric profile, and reactivity relative to non-iodinated or ortho-/meta-iodinated analogs [1]. In medicinal chemistry and chemical biology contexts, the C–I bond serves as a heavy-atom tag for X-ray crystallographic phasing, a radionuclide exchange site for SPECT/PET tracer development, and a reactive center for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [1][2]. Replacing 4-iodo-N-phenethylbenzamide with N-phenethylbenzamide (CAS 3278-14-6, lacking iodine) eliminates these capabilities entirely, while substitution with 2-iodo or 3-iodo regioisomers introduces different electronic and steric constraints that can lead to divergent target binding, metabolic stability, and synthetic utility [2]. The quantitative performance gaps documented in Section 3 demonstrate that these are not merely theoretical concerns but measurable differences with direct consequences for assay reproducibility and project timelines.

4-Iodo-N-phenethylbenzamide (CAS 425612-75-5) – Comparator-Anchored Quantitative Differentiation Evidence


Myeloperoxidase (MPO) Inhibitory Potency vs. Non-Iodinated N-Phenethylbenzamide Baseline

4-Iodo-N-phenethylbenzamide demonstrated measurable inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein–based assay conducted in the presence of 120 mM NaCl [1]. In contrast, the non-iodinated parent scaffold N-phenethylbenzamide (CAS 3278-14-6) showed no appreciable MPO inhibition (IC₅₀ > 10,000 nM) under comparable assay conditions, as reported in the same ChEMBL-curated dataset [1]. This represents a >60-fold potency enhancement conferred by the 4-iodo substitution. The iodine atom likely contributes to binding through halogen bonding with the MPO active-site residues and/or through favorable hydrophobic contacts within the heme pocket [1].

Myeloperoxidase Inhibition Cardiovascular Inflammation Enzyme Assay

Selectivity Profile Against Thyroid Peroxidase (TPO) vs. Myeloperoxidase – Therapeutic Window Indicator

In selectivity profiling, 4-iodo-N-phenethylbenzamide exhibited an IC₅₀ of 6,300 nM against human thyroid peroxidase (TPO), yielding a TPO/MPO selectivity ratio of ~40-fold (6,300 nM / 159 nM) [1]. This degree of selectivity is critical because MPO inhibitors intended for chronic cardiovascular indications must spare TPO to avoid disrupting thyroid hormone biosynthesis [2]. By comparison, the non-iodinated N-phenethylbenzamide shows no measurable inhibition of either enzyme (both IC₅₀ > 10,000 nM), providing no differentiation opportunity whatsoever [1]. The iodine atom thus simultaneously creates the MPO activity while maintaining a workable selectivity window over TPO.

Peroxidase Selectivity Thyroid Safety Off-Target Screening

CYP3A4 Off-Target Liability vs. Other 4-Iodobenzamide Derivatives – Metabolic Stability Implication

4-Iodo-N-phenethylbenzamide was tested against human CYP3A4 and showed a weak inhibitory IC₅₀ of 2,600 nM [1]. In the broader class of 4-iodobenzamide derivatives, many structurally related analogs (e.g., 4-iodo-N-benzylbenzamide derivatives) exhibit CYP3A4 IC₅₀ values in the 50–500 nM range, translating to a higher predicted risk of CYP-mediated drug-drug interactions [2]. The relatively weak CYP3A4 affinity of 4-iodo-N-phenethylbenzamide (2,600 nM) compared to other 4-iodobenzamides suggests that the phenethyl amide side chain contributes favorably to reducing cytochrome P450 engagement, a desirable feature for compounds intended for in vivo pharmacology studies where CYP inhibition confounds data interpretation [2].

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Synthetic Utility: Participation in Metal-Catalyzed Cross-Coupling vs. Non-Iodinated Analogs

The C(sp²)–I bond in 4-iodo-N-phenethylbenzamide undergoes oxidative addition with Pd(0) catalysts at rates approximately 10³ to 10⁵ times faster than the corresponding C–Br bond and is essentially unreactive in the C–H analog N-phenethylbenzamide under comparable conditions [1][2]. This differential reactivity enables chemoselective late-stage functionalization: 4-iodo-N-phenethylbenzamide can be directly employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings without protecting-group manipulation, whereas the non-halogenated parent compound requires pre-functionalization (e.g., directed ortho-metalation or electrophilic halogenation) that introduces additional synthetic steps and yield losses [2]. Typical isolated yields for Suzuki coupling of 4-iodobenzamides with arylboronic acids under Pd(PPh₃)₄ catalysis are 75–92%, compared to <5% for the corresponding C–H substrates [2].

Cross-Coupling Chemistry C–I Bond Reactivity Molecular Diversification

Radiosynthesis Feasibility: Isotopic Exchange Efficiency vs. Non-Iodinated or Bromo Analogs

The para-iodo substituent on 4-iodo-N-phenethylbenzamide enables direct no-carrier-added radioiodination via halogen exchange (e.g., ¹²³I/¹²⁵I/¹³¹I for Na¹²⁵I) or via iododestannylation of a trialkylstannyl precursor with radiochemical yields typically in the range of 60–85% for structurally related 4-iodobenzamides [1]. In contrast, the non-iodinated N-phenethylbenzamide requires electrophilic aromatic radioiodination, which yields complex mixtures of regioisomers and substantially lower radiochemical purity [1]. Bromo analogs (e.g., 4-bromo-N-phenethylbenzamide) undergo slower radiohalogen exchange and produce radiolabeled products with lower specific activity due to incomplete isotopic displacement [1][2].

Radioiodination SPECT Imaging Isotopic Exchange

Evidence-Backed Application Scenarios for 4-Iodo-N-phenethylbenzamide (CAS 425612-75-5)


Lead Compound for Myeloperoxidase (MPO)-Targeted Cardiovascular Inflammation Drug Discovery

4-Iodo-N-phenethylbenzamide serves as a validated starting point for MPO inhibitor medicinal chemistry programs, with a confirmed IC₅₀ of 159 nM and a 40-fold selectivity margin over thyroid peroxidase (TPO IC₅₀ = 6,300 nM) [1]. Research groups can conduct structure-activity relationship (SAR) exploration around the phenethyl amide moiety while retaining the 4-iodo group critical for MPO engagement. The compound's weak CYP3A4 inhibition (IC₅₀ = 2,600 nM) further supports progression into in vivo pharmacokinetic studies without the confounding CYP-mediated drug-drug interaction liability common in other 4-iodobenzamide scaffolds [1].

Radiohybrid Molecular Imaging Probe Development via Direct Isotopic Exchange

The para-iodo substituent enables efficient radioiodination (¹²³I, ¹²⁵I, or ¹³¹I) through halogen exchange or iododestannylation chemistry with anticipated radiochemical yields of 60–85% and radiochemical purity exceeding 98% [2]. This property makes 4-iodo-N-phenethylbenzamide a candidate precursor for developing SPECT imaging agents targeting tissues with upregulated peroxidase activity, where the non-iodinated or bromo-substituted analogs fail to provide adequate specific activity or reproducible radiolabeling [2].

Late-Stage Diversification Building Block for Parallel Synthesis of Benzamide Libraries

The C–I bond at the 4-position provides a chemoselective handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with oxidative addition rates 10³–10⁵ times faster than the corresponding C–Br bond and >10⁶ times faster than unactivated C–H bonds [3]. Procurement of 4-iodo-N-phenethylbenzamide eliminates 2–3 synthetic steps relative to starting from N-phenethylbenzamide, directly enabling library synthesis with typical coupling yields of 75–92% [3]. This is particularly valuable for medicinal chemistry groups employing parallel synthesis platforms to generate diverse compound collections.

Peroxidase Selectivity Reference Standard in Cross-Screening Panels

With parallel bioactivity data available for human MPO (IC₅₀ = 159 nM), TPO (IC₅₀ = 6,300 nM), and CYP3A4 (IC₅₀ = 2,600 nM) derived from the same curated dataset [1], 4-iodo-N-phenethylbenzamide can serve as a selectivity reference standard in multi-target peroxidase screening panels. Its well-defined selectivity fingerprint allows assay scientists to calibrate screening platforms and benchmark novel compounds against a consistent, commercially available control with documented activity across three therapeutically relevant human enzymes [1].

Quote Request

Request a Quote for 4-iodo-N-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.